Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(propan-2-yl)-1H-pyrazol-4-amine structure
97421-16-4 structure
Nom du produit:1-(propan-2-yl)-1H-pyrazol-4-amine
Numéro CAS:97421-16-4
Le MF:C6H11N3
Mégawatts:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826

1-(propan-2-yl)-1H-pyrazol-4-amine Propriétés chimiques et physiques

Nom et identifiant

    • 1-Isopropyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine,1-(1-methylethyl)-
    • 1-propan-2-ylpyrazol-4-amine
    • 4-Amino-1-isopropyl-1h-pyrazole
    • 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
    • 1-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
    • 1-Isopropyl-1H-pyrazol-4-ylamine
    • 1-(methylethyl)pyrazole-4-ylamine
    • 1-isopropylpyrazol-4-amine
    • OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 1-isopropyl-1H-pyrazole-4-amine
    • 1-isopropyl-1 H-pyrazol-4-ylamine
    • STK353364
    • SBB026436
    • SB13945
    • MCU
    • 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
    • (1-Isopropyl-1H-pyrazol-4-yl)amine
    • 1-Isopropyl-4-aminopyrazole
    • 4-Amino-1-isopropylpyrazole
    • CS-W020015
    • DS-0554
    • 97421-16-4
    • AKOS000205148
    • AC-30775
    • DTXSID00541640
    • MFCD08700622
    • SCHEMBL574538
    • EN300-66235
    • SY031838
    • F2169-0267
    • MDL: MFCD08700622
    • Piscine à noyau: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
    • La clé Inchi: OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • Sourire: N1N(C(C)C)C=C(N)C=1

Propriétés calculées

  • Qualité précise: 125.09500
  • Masse isotopique unique: 125.095297364g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 92.3
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 43.8

Propriétés expérimentales

  • Couleur / forme: Yellow to Brown Liquid
  • Dense: 1.1±0.1 g/cm3
  • Point de fusion: No data available
  • Point d'ébullition: 234.2°C at 760 mmHg
  • Point d'éclair: 95.4±19.8 °C
  • Indice de réfraction: 1.566
  • Le PSA: 43.84000
  • Le LogP: 1.62740
  • Pression de vapeur: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Informations de sécurité

1-(propan-2-yl)-1H-pyrazol-4-amine Données douanières

  • Code HS:2933199090
  • Données douanières:

    Code douanier chinois:

    2933199090

    Résumé:

    2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-(propan-2-yl)-1H-pyrazol-4-amine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM188206-1g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
1g
$*** 2023-05-04
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
10g
$*** 2023-05-04
Chemenu
CM188206-5g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
5g
$359 2021-08-05
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
10g
$772 2021-08-05
Enamine
EN300-66235-0.1g
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 95.0%
0.1g
$26.0 2025-03-21
Apollo Scientific
OR962707-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 98%
10g
£305.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IU946-50mg
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 97%
50mg
84.0CNY 2021-07-14
abcr
AB469943-25 g
1-Isopropyl-1H-pyrazol-4-amine; .
97421-16-4
25g
€1,084.50 2022-03-01
Fluorochem
037825-25g
1-Isopropyl-1H-pyrazol-4-ylamine
97421-16-4 95%
25g
£645.00 2022-03-01
TRC
B451560-500mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
500mg
$ 135.00 2022-06-07

1-(propan-2-yl)-1H-pyrazol-4-amine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 15 psi, rt
Référence
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 1 atm, 25 °C
Référence
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Référence
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  5 h, rt
Référence
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate ;  2 h, 3 atm, rt
Référence
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Référence
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
Référence
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Référence
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 35 psi, rt
Référence
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  1 h, 15 psi, rt
Référence
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Référence
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
Référence
Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors.
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Référence
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
Référence
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles
Zabierek, Anna A.; Konrad, Kaleen M.; Haidle, Andrew M., Tetrahedron Letters, 2008, 49(18), 2996-2998

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Référence
Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Référence
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 h, rt
Référence
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Zheng, Ke; Iqbal, Sarah; Hernandez, Pamela; Park, HaJeung; LoGrasso, Philip V.; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine
A848263
Pureté:99%/99%
Quantité:10g/25g
Prix ($):210.0/524.0